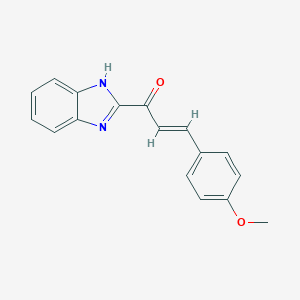
1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-2-propen-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives, which have been studied extensively for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-2-propen-1-one is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. It has also been reported to interact with certain enzymes and proteins, leading to the inhibition of their activity.
Biochemical and Physiological Effects:
1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-2-propen-1-one has been shown to exhibit several biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) and inhibit the activity of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-2-propen-1-one is its broad range of biological activities, making it a versatile compound for scientific research. However, its limitations include its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-2-propen-1-one. One of the potential areas of research is the development of novel drug formulations that can enhance its solubility and bioavailability. Another area of research is the investigation of its potential use in combination with other drugs for cancer therapy. Furthermore, more studies are needed to elucidate its mechanism of action and identify its molecular targets, which can aid in the development of more effective therapeutic strategies.
Synthesemethoden
The synthesis of 1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-2-propen-1-one can be achieved through various methods. One of the commonly used methods involves the condensation reaction between 1,2-diaminobenzene and 4-methoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is then heated and refluxed for several hours, followed by the addition of propenone and further heating to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a broad range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Several studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
20224-09-3 |
|---|---|
Produktname |
1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-2-propen-1-one |
Molekularformel |
C17H14N2O2 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
(E)-1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H14N2O2/c1-21-13-9-6-12(7-10-13)8-11-16(20)17-18-14-4-2-3-5-15(14)19-17/h2-11H,1H3,(H,18,19)/b11-8+ |
InChI-Schlüssel |
QSCCDAGMEXKGHL-DHZHZOJOSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=NC3=CC=CC=C3N2 |
SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=NC3=CC=CC=C3N2 |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B188481.png)

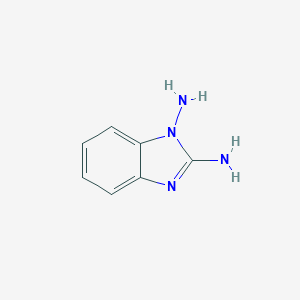
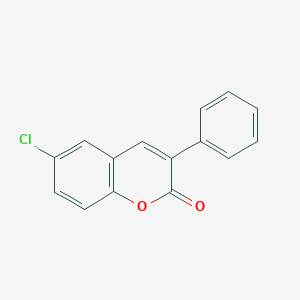

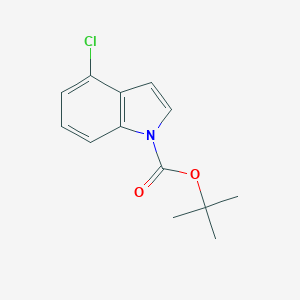
![N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188492.png)
![N-(furan-2-ylmethyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188493.png)
![Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B188496.png)
![N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide](/img/structure/B188497.png)
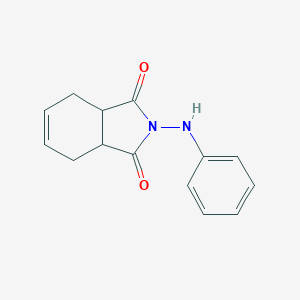
![3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B188500.png)
![ethyl 1-benzyl-5-[(3-bromobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B188502.png)
![Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate](/img/structure/B188503.png)